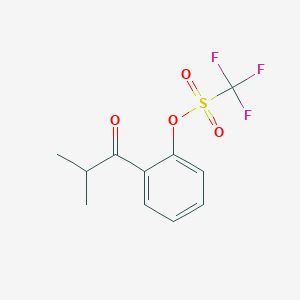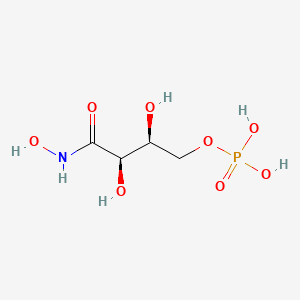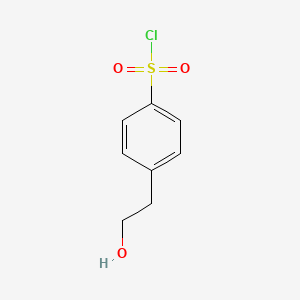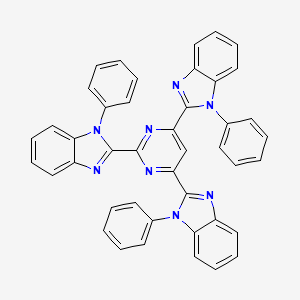
4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is a chemical compound that features an imidazole ring fused to a benzene ring with a thiol group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol involves its interaction with molecular targets through its thiol and imidazole groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Contains an amine group instead of a thiol group.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Features additional phenyl groups on the imidazole ring.
Uniqueness
4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in biochemical research and potential therapeutic applications.
Propriétés
Numéro CAS |
872272-38-3 |
|---|---|
Formule moléculaire |
C9H10N2S |
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
4-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol |
InChI |
InChI=1S/C9H10N2S/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) |
Clé InChI |
SREFMTBBMBSAGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC=C(C=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)


![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)

![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)

![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)


